N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a substituted imidazole core. Its structure includes:
- A 2,3-dimethylphenyl group attached to the acetamide nitrogen, which may enhance lipophilicity and influence binding to hydrophobic protein pockets.
- A methylcarbamoyl methyl substituent at position 1 of the imidazole, introducing a polar moiety that could modulate pharmacokinetic properties.
- A thioether linkage (-S-) connecting the acetamide and imidazole moieties, which may stabilize the molecule against metabolic degradation.
Properties
IUPAC Name |
2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-5-4-6-14(12(11)2)20-16(24)10-25-17-19-7-13(9-22)21(17)8-15(23)18-3/h4-7,22H,8-10H2,1-3H3,(H,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREOXTAEKBEYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound under basic conditions.
Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride and an appropriate catalyst.
Final coupling: The final step involves coupling the intermediate products to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Research Implications
- Synthetic Feasibility : The synthesis routes in (e.g., coupling reactions, purification via flash chromatography) could be adapted for large-scale production of the target compound.
- Bioactivity Prediction : Hierarchical clustering of bioactivity profiles () suggests that the target compound may share modes of action with nitroimidazole derivatives but with reduced mutagenicity due to structural differences .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethylphenyl moiety : This group may enhance lipophilicity and cellular uptake.
- Imidazole ring : Known for its role in various biological processes, including enzyme activity modulation.
- Sulfanyl group : Often associated with antioxidant properties.
Molecular Formula
The molecular formula for this compound is C₁₄H₁₈N₄O₂S.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways .
- Antioxidant Properties : The sulfanyl group could provide antioxidant effects, protecting cells from oxidative stress.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through apoptosis induction in cancer cells.
- Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing inflammation in various models.
In Vitro Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against specific cancer types.
-
Antimicrobial Activity :
- Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory concentrations, particularly against Staphylococcus aureus and Escherichia coli.
In Vivo Studies
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Tumor Growth Inhibition :
- In a mouse model of cancer, administration of this compound resulted in reduced tumor size compared to control groups, supporting its potential as an anticancer agent.
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Inflammation Models :
- The compound was tested in models of acute inflammation, showing a significant reduction in inflammatory markers and symptoms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation |
Table 2: Case Study Results
| Study Type | Findings | Model Used |
|---|---|---|
| In Vitro | Dose-dependent cytotoxicity | Cancer cell lines |
| In Vivo | Tumor size reduction | Mouse model |
| In Vivo | Decreased inflammatory markers | Acute inflammation model |
Q & A
Q. What statistical frameworks validate toxicity findings in preclinical models?
- Methodological Answer : Use ANOVA to compare treated vs. control groups in acute toxicity studies (e.g., OECD guidelines). For chronic toxicity, Kaplan-Meier survival analysis and Cox proportional hazards models assess dose-dependent effects .
Cross-Disciplinary Approaches
Q. How can machine learning improve reaction scalability?
Q. What interdisciplinary methods resolve conflicting crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
